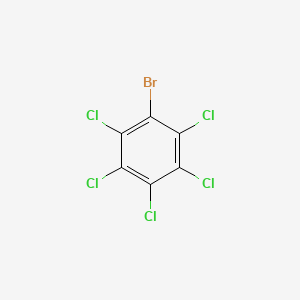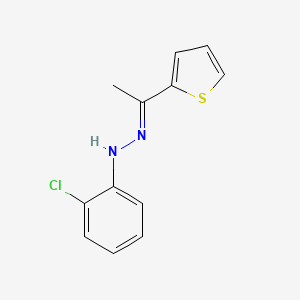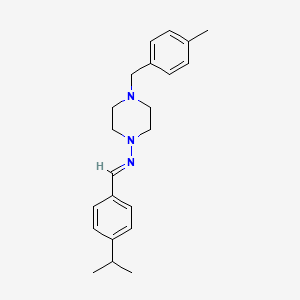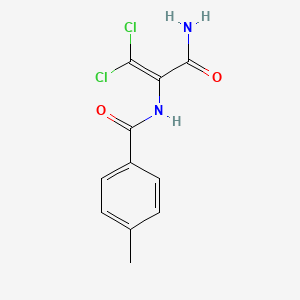![molecular formula C23H18Cl2N4OS B11970072 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11970072.png)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドは、医薬品化学や材料科学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性で知られるベンゾイミダゾールコアと、生物活性分子の形成にしばしば関与するヒドラジド部分を持っています。
準備方法
合成経路と反応条件
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、塩基の存在下で1,3-ジヒドロ-2H-1,3-ベンゾイミダゾール-2-チオンを4-クロロベンジルクロリドと反応させて、中間体である1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-チオンを生成することから始まります。 この中間体は、次に、エタノール中で還流条件下、4-クロロベンズアルデヒドとチオセミカルバジドと反応させて、最終生成物を得ます .
工業生産方法
この化合物の工業生産方法は、その特殊な用途と合成の複雑さのため、十分に文書化されていません。一般的なアプローチでは、実験室での合成方法をスケールアップし、反応条件を最適化し、厳格な品質管理対策を通じて純度と収率を確保する必要があります。
化学反応の分析
反応の種類
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ベンゾイミダゾール環の硫黄原子は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: ヒドラジド部分は、対応するアミンを形成するために還元される可能性があります。
置換: クロロベンジル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: さまざまな置換ベンゾイミダゾール誘導体。
科学研究への応用
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性について調査されています。
医学: 生物活性なベンゾイミダゾールコアによる潜在的な治療効果について調査されています。
科学的研究の応用
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects due to its bioactive benzimidazole core.
作用機序
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドの作用機序は完全に解明されていません。 ベンゾイミダゾールとヒドラジド部分を通じて、酵素や受容体などのさまざまな分子標的に作用すると考えられています。 これらの相互作用は、酵素活性の阻害や受容体機能の調節につながる可能性があり、その観察された生物学的効果をもたらします .
類似の化合物との比較
類似の化合物
2-フェニル-1-[4-(2-ピペリジン-1-イル-エトキシ)ベンジル]-1H-ベンゾイミダゾール: 乳がん細胞における遺伝子活性化特性で知られています.
4-[(1H-ベンゾイミダゾール-2-イル)スルファニル]ベンズアルデヒド: さまざまな生物活性化合物の合成の中間体として使用されます.
独自性
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジドは、ベンゾイミダゾールコアとヒドラジド部分の組み合わせにより、生物活性と合成の多様性を兼ね備えているため、独自性があります。これは、研究および潜在的な治療的用途に有益な化合物になります。
類似化合物との比較
Similar Compounds
2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole: Known for its gene activation properties in breast cancer cells.
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: Used as an intermediate in the synthesis of various bioactive compounds.
Uniqueness
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole core and a hydrazide moiety, which confer both biological activity and synthetic versatility. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H18Cl2N4OS |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-31-23-27-20-3-1-2-4-21(20)29(23)14-17-7-11-19(25)12-8-17/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChIキー |
AOJLOYHYXRERBV-LGJNPRDNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969989.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11969994.png)
![di-tert-butyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11969996.png)


![N-{2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B11970027.png)
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970034.png)



![Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate](/img/structure/B11970059.png)

![(5E)-5-[[5-(2,5-dichlorophenyl)-2-furyl]methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B11970064.png)
![(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970076.png)
